
Early In Vitro Studies of (24R)-MC 976
(Seocalcitol): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (24R)-MC 976

Cat. No.: B1139301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(24R)-MC 976, also known as Seocalcitol or EB 1089, is a synthetic analog of the active form

of vitamin D, calcitriol. Early in vitro research has established Seocalcitol as a potent anti-

cancer agent with significantly lower hypercalcemic risk compared to its natural counterpart.[1]

This technical guide provides an in-depth overview of the foundational in vitro studies of (24R)-
MC 976, focusing on its antiproliferative activity, mechanism of action through the Vitamin D

Receptor (VDR), and its effects on key cellular processes such as cell cycle progression and

apoptosis. This document is intended to serve as a comprehensive resource for researchers,

scientists, and professionals involved in drug development.

Antiproliferative Activity
Seocalcitol has demonstrated potent antiproliferative effects across a range of cancer cell lines.

It is reported to be 50-200 times more potent than calcitriol in regulating cell growth and

differentiation in vitro.[1]

Table 1: Antiproliferative Activity of (24R)-MC 976 in Various Cancer Cell Lines
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Cell Line Cancer Type Assay IC50 (nM) Reference

LoVo Colon Carcinoma MTT/SRB

Not explicitly

quantified, but

showed dose-

dependent

inhibition.

[2]

HT29
Colorectal

Adenocarcinoma
MTT/SRB

Not explicitly

quantified, but

showed dose-

dependent

inhibition.

[2]

HCT116
Colorectal

Carcinoma
MTT/SRB

Not explicitly

quantified, but

showed dose-

dependent

inhibition.

[2]

PC-3 Prostate Cancer
³H-Thymidine

Incorporation

Significant dose-

dependent

inhibition (40-

70% at 0.1 µM)

[3]

LNCaP Prostate Cancer Not Specified
Extensively

inhibits growth
[4]

MCF-7 Breast Cancer Not Specified
Sensitive to

treatment
[5]

Anti-oestrogen

resistant MCF-7

variants

Breast Cancer Not Specified

More sensitive

than parent

MCF-7 cells

[5]

Note: Specific IC50 values for Seocalcitol are not consistently reported in early literature, which

often focuses on relative potency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.spandidos-publications.com/10.3892/ijo.2015.3088
https://www.spandidos-publications.com/10.3892/ijo.2015.3088
https://www.spandidos-publications.com/10.3892/ijo.2015.3088
https://pubmed.ncbi.nlm.nih.gov/9284199/
https://pubmed.ncbi.nlm.nih.gov/10706079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2363804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2363804/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: Vitamin D Receptor (VDR)
Binding and Signaling
The biological effects of Seocalcitol are primarily mediated through its binding to the Vitamin D

Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

VDR Binding Affinity
While specific dissociation constants (Kd) from early studies are not readily available,

Seocalcitol's high potency in cellular assays suggests a strong binding affinity for the VDR.

Table 2: VDR Binding Affinity of (24R)-MC 976

Compound
Relative Binding
Affinity vs.
Calcitriol

Method Reference

(24R)-MC 976

(Seocalcitol)
Potent VDR agonist

Inferred from high

biological potency
[1]

VDR-Mediated Signaling Pathway
Upon binding to Seocalcitol, the VDR undergoes a conformational change, leading to its

heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D

Response Elements (VDREs) in the promoter regions of target genes, modulating their

transcription. This signaling cascade ultimately results in the observed anti-cancer effects.
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VDR Signaling Pathway Activation by Seocalcitol.
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Effects on Cell Cycle and Apoptosis
Seocalcitol exerts its antiproliferative effects by inducing cell cycle arrest and promoting

apoptosis.

Cell Cycle Regulation
In vitro studies have shown that Seocalcitol treatment leads to an accumulation of cells in the

G0/G1 phase of the cell cycle.[4] This is achieved through the regulation of key cell cycle

proteins. Seocalcitol has been shown to downregulate the expression of the proto-oncogene c-

myc and upregulate the expression of cyclin-dependent kinase inhibitors p21 and p27.[6]
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Seocalcitol-mediated Cell Cycle Regulation.
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Induction of Apoptosis
Seocalcitol has been demonstrated to induce apoptosis in various cancer cell lines, including

LNCaP prostate cancer cells and breast cancer cells.[4][7] The mechanism involves the

modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic

pathway. Seocalcitol treatment has been shown to decrease the expression of the anti-

apoptotic protein Bcl-2.[5] This shift in the Bcl-2 family protein balance favors the activation of

caspases, the executioners of apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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